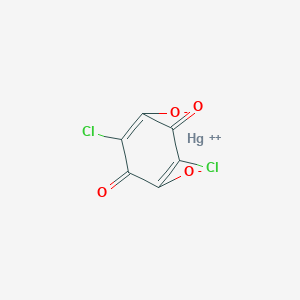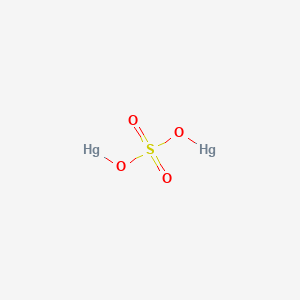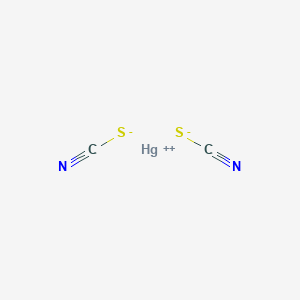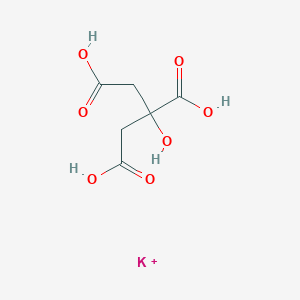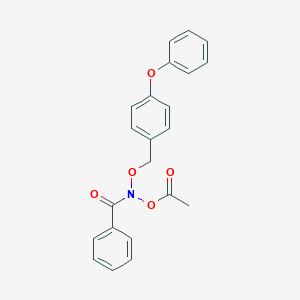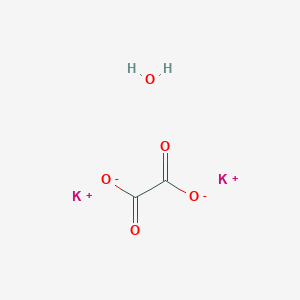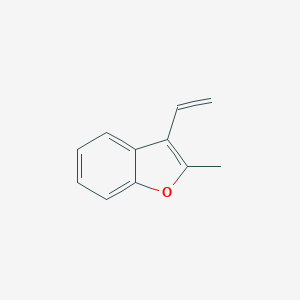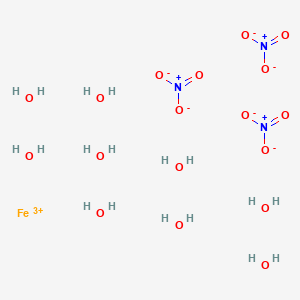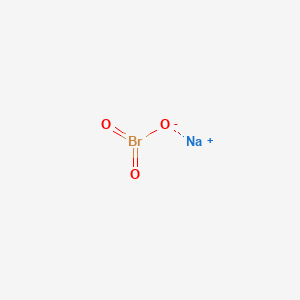![molecular formula C27H23N3O4 B148077 N-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-2-(1,3-dioxoisoindol-2-yl)-N-phenylacetamide CAS No. 138564-17-7](/img/structure/B148077.png)
N-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-2-(1,3-dioxoisoindol-2-yl)-N-phenylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-2-(1,3-dioxoisoindol-2-yl)-N-phenylacetamide, also known as QNZ, is a small molecule inhibitor that has been extensively studied for its potential applications in scientific research. This compound has been found to exhibit significant inhibitory effects on the NF-κB signaling pathway, which plays a critical role in regulating gene expression, cell survival, and immune responses.
作用机制
N-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-2-(1,3-dioxoisoindol-2-yl)-N-phenylacetamide exerts its inhibitory effects on the NF-κB signaling pathway by binding to the NBD (nucleotide-binding domain) of NEMO (NF-κB essential modulator), which is a critical component of the IKK (IκB kinase) complex. This binding prevents the activation of the IKK complex, which is responsible for the phosphorylation and subsequent degradation of IκBα, a critical inhibitor of NF-κB. As a result, the translocation of the p65 subunit from the cytoplasm to the nucleus is inhibited, leading to the suppression of NF-κB-mediated gene expression.
生化和生理效应
N-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-2-(1,3-dioxoisoindol-2-yl)-N-phenylacetamide has been shown to exhibit potent anti-inflammatory effects in various cell types, including macrophages, dendritic cells, and T cells. It has been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α, IL-6, and IL-1β, and to reduce the expression of adhesion molecules, such as ICAM-1 and VCAM-1, which are involved in leukocyte recruitment. N-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-2-(1,3-dioxoisoindol-2-yl)-N-phenylacetamide has also been shown to induce apoptosis in cancer cells by inhibiting the NF-κB signaling pathway, suggesting its potential as an anti-cancer agent.
实验室实验的优点和局限性
One of the main advantages of N-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-2-(1,3-dioxoisoindol-2-yl)-N-phenylacetamide is its potent inhibitory effects on the NF-κB signaling pathway, which makes it a valuable tool for studying the role of this pathway in various cellular processes. N-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-2-(1,3-dioxoisoindol-2-yl)-N-phenylacetamide is also relatively easy to synthesize and purify, which makes it accessible to researchers. However, N-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-2-(1,3-dioxoisoindol-2-yl)-N-phenylacetamide has some limitations for lab experiments. It has been found to exhibit some level of cytotoxicity in certain cell types, which may limit its use in some experiments. Additionally, N-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-2-(1,3-dioxoisoindol-2-yl)-N-phenylacetamide has a relatively short half-life in vivo, which may limit its effectiveness in animal studies.
未来方向
There are several future directions for the study of N-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-2-(1,3-dioxoisoindol-2-yl)-N-phenylacetamide. One potential direction is the development of more potent and selective inhibitors of the NF-κB signaling pathway. Another direction is the investigation of the potential therapeutic applications of N-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-2-(1,3-dioxoisoindol-2-yl)-N-phenylacetamide in various diseases, such as cancer, autoimmune disorders, and inflammatory diseases. Additionally, the combination of N-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-2-(1,3-dioxoisoindol-2-yl)-N-phenylacetamide with other drugs or therapies may enhance its effectiveness and reduce its potential side effects. Overall, N-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-2-(1,3-dioxoisoindol-2-yl)-N-phenylacetamide is a promising compound with significant potential for scientific research and therapeutic applications.
合成方法
The synthesis of N-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-2-(1,3-dioxoisoindol-2-yl)-N-phenylacetamide involves the reaction of 2-aminobenzophenone with 3,4-dihydroquinoline-2(1H)-one to form an intermediate, which is then reacted with 2,3-dioxoindole-1-acetic acid to yield the final product. The overall yield of N-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-2-(1,3-dioxoisoindol-2-yl)-N-phenylacetamide is around 30%, and the purity can be further improved by recrystallization.
科学研究应用
N-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-2-(1,3-dioxoisoindol-2-yl)-N-phenylacetamide has been extensively studied for its potential applications in scientific research. It has been shown to exhibit potent inhibitory effects on the NF-κB signaling pathway, which is involved in a wide range of cellular processes, including inflammation, immune responses, and cell survival. N-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-2-(1,3-dioxoisoindol-2-yl)-N-phenylacetamide has been found to inhibit the activation of NF-κB by preventing the translocation of the p65 subunit from the cytoplasm to the nucleus, which is a critical step in the activation of this pathway.
属性
CAS 编号 |
138564-17-7 |
|---|---|
产品名称 |
N-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-2-(1,3-dioxoisoindol-2-yl)-N-phenylacetamide |
分子式 |
C27H23N3O4 |
分子量 |
453.5 g/mol |
IUPAC 名称 |
N-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-2-(1,3-dioxoisoindol-2-yl)-N-phenylacetamide |
InChI |
InChI=1S/C27H23N3O4/c31-24(28-16-8-10-19-9-4-7-15-23(19)28)17-29(20-11-2-1-3-12-20)25(32)18-30-26(33)21-13-5-6-14-22(21)27(30)34/h1-7,9,11-15H,8,10,16-18H2 |
InChI 键 |
MTBFNHHOKDZWGK-UHFFFAOYSA-N |
SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CN(C3=CC=CC=C3)C(=O)CN4C(=O)C5=CC=CC=C5C4=O |
规范 SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CN(C3=CC=CC=C3)C(=O)CN4C(=O)C5=CC=CC=C5C4=O |
同义词 |
2H-ISOINDOLE-2-ACETAMIDE, N-[2-(3,4-DIHYDRO-1(2H)-QUINOLINYL)-2-OXOETHYL]-1,3-DIHYDRO-1,3-DIOXO-N-PHENYL- |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



